molecular formula C21H22N2O4 B14792212 8-((Dimethylamino)methyl)-2-oxo-4-propyl-2H-chromen-7-yl nicotinate

8-((Dimethylamino)methyl)-2-oxo-4-propyl-2H-chromen-7-yl nicotinate

Cat. No.: B14792212
M. Wt: 366.4 g/mol
InChI Key: YGGIXNLGXPQBMV-UHFFFAOYSA-N
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Description

8-((Dimethylamino)methyl)-2-oxo-4-propyl-2H-chromen-7-yl nicotinate is a complex organic compound that belongs to the class of nicotinate derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound includes a chromen-2-one core, a dimethylamino group, and a nicotinate ester, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((Dimethylamino)methyl)-2-oxo-4-propyl-2H-chromen-7-yl nicotinate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-propyl-2H-chromen-2-one with dimethylamine and formaldehyde to introduce the dimethylamino group. This is followed by esterification with nicotinic acid to form the final product. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous-flow microreactors, which offer advantages such as shorter reaction times and higher yields. The use of environmentally friendly solvents and reusable catalysts, such as Novozym® 435 from Candida antarctica, can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-((Dimethylamino)methyl)-2-oxo-4-propyl-2H-chromen-7-yl nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromen-2-one derivatives, while substitution reactions can produce a variety of substituted nicotinate esters.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-((Dimethylamino)methyl)-2-oxo-4-propyl-2H-chromen-7-yl nicotinate involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with cellular receptors, modulating their activity and leading to various biological effects. The nicotinate ester moiety may enhance the compound’s bioavailability and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-((Dimethylamino)methyl)-2-oxo-4-propyl-2H-chromen-7-yl nicotinate stands out due to its unique combination of a chromen-2-one core, a dimethylamino group, and a nicotinate ester. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

[8-[(dimethylamino)methyl]-2-oxo-4-propylchromen-7-yl] pyridine-3-carboxylate

InChI

InChI=1S/C21H22N2O4/c1-4-6-14-11-19(24)27-20-16(14)8-9-18(17(20)13-23(2)3)26-21(25)15-7-5-10-22-12-15/h5,7-12H,4,6,13H2,1-3H3

InChI Key

YGGIXNLGXPQBMV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2CN(C)C)OC(=O)C3=CN=CC=C3

Origin of Product

United States

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